(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid
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Overview
Description
(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid: is a synthetic organic compound that features a thiophene ring, a hydroxyimino group, and a nonanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions.
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation reactions can facilitate the formation of thiophene rings with various substituents . Additionally, environmentally sustainable methods, such as the use of elemental sulfur and base-free generation of trisulfur radical anions, have been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine, while nucleophilic substitution can be facilitated by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: In chemistry, (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used to study the interactions between thiophene derivatives and biological macromolecules. Its hydroxyimino group may interact with proteins and enzymes, providing insights into biochemical processes.
Medicine: Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials . Its unique structural properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions and other non-covalent interactions, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminothiophene
- Thiophene-3-carboxaldehyde
Comparison: Compared to these similar compounds, (9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid is unique due to the presence of the hydroxyimino group and the nonanoic acid chain. These functional groups enhance its reactivity and potential applications in various fields. For example, the hydroxyimino group can participate in additional hydrogen bonding interactions, while the nonanoic acid chain can influence the compound’s solubility and bioavailability.
Properties
IUPAC Name |
(9E)-9-hydroxyimino-9-thiophen-2-ylnonanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-13(16)9-5-3-1-2-4-7-11(14-17)12-8-6-10-18-12/h6,8,10,17H,1-5,7,9H2,(H,15,16)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZURAJGTUCHDFH-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=N/O)/CCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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